molecular formula C6H6F3N3O B8606635 3-Trifluoroacetylamino-5-methylpyrazole

3-Trifluoroacetylamino-5-methylpyrazole

Cat. No.: B8606635
M. Wt: 193.13 g/mol
InChI Key: CVGPCNYDFWPKDZ-UHFFFAOYSA-N
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Description

3-Trifluoroacetylamino-5-methylpyrazole is a chemical compound offered for research and development purposes. As a derivative of 3-amino-5-methylpyrazole, a known heterocyclic building block , it is designed for use in organic synthesis and pharmaceutical research. The trifluoroacetyl group is a common motif in medicinal chemistry that can influence the molecule's metabolic stability and lipophilicity. Researchers utilize such specialized pyrazole derivatives as key intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active heterocycles . This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

2,2,2-trifluoro-N-(5-methyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C6H6F3N3O/c1-3-2-4(12-11-3)10-5(13)6(7,8)9/h2H,1H3,(H2,10,11,12,13)

InChI Key

CVGPCNYDFWPKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • 3-Trifluoroacetylamino-5-methylpyrazole: The trifluoroacetyl group at position 3 increases electrophilicity at adjacent sites, making the compound more reactive toward nucleophilic agents. The methyl group at position 5 contributes steric bulk but minimal electronic effects.
  • 3-Amino-5-methylpyrazole: Lacking the trifluoroacetyl group, this compound has an amino (-NH₂) substituent at position 3, which is electron-donating. This results in lower thermal stability (mp 41–43°C) compared to its trifluoroacetyl counterpart .
  • 5-Amino-3-hydroxy-1H-pyrazole derivatives: These feature hydroxy (-OH) and amino groups, both electron-donating, leading to higher solubility in polar solvents but reduced resistance to oxidative degradation compared to fluorinated analogs .
  • Pyrazol-5-ones (e.g., tautomers 3/4 in Scheme 1): These compounds exhibit keto-enol tautomerism, stabilizing the pyrazolone form in solution. The trifluoroacetyl group in this compound precludes such tautomerism, favoring a rigid pyrazole structure .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound ~220.1* Not reported High thermal stability, low solubility in water
3-Amino-5-methylpyrazole 97.11 41–43 Low melting point, hygroscopic
5-Amino-3-hydroxy-1H-pyrazole ~153.1* Not reported Polar, forms hydrogen bonds
Pyrazol-5-one (tautomer 3) ~206.1* Not reported Keto-enol tautomerism in solution

*Estimated based on structural analogs.

Reactivity and Stability

  • The trifluoroacetyl group in this compound resists hydrolysis better than acetylated analogs due to fluorine’s electronegativity.
  • 3-Amino-5-methylpyrazole’s amino group facilitates electrophilic substitution reactions, whereas the trifluoroacetyl group directs reactivity toward nucleophilic attack .

Key Research Findings

  • Synthetic Efficiency: Fluorinated pyrazoles like this compound require fewer purification steps compared to sulfur-containing analogs (e.g., thiophene derivatives in ) .
  • Commercial Availability: 3-Amino-5-methylpyrazole is commercially accessible (CAS 31230-17-8), while the trifluoroacetyl variant remains a specialty compound .
  • Tautomerism : Pyrazol-5-ones exist predominantly in the lactamic form in solution, a feature absent in rigid trifluoroacetyl derivatives .

Preparation Methods

Cyclization of Cyanoacetone with Hydrazine Derivatives

The reaction of cyanoacetone (or its alkali metal salts) with hydrazine, hydrazinium salts, or hydrazine hydrate yields 3-amino-5-methylpyrazole. This method, patented by Hoechst Aktiengesellschaft (US5616723A), involves:

  • Reagents : Sodium cyanoacetone, hydrazinium hydrochloride, or hydrazine hydrate.

  • Solvents : Water, ethanol, toluene, or xylene.

  • Conditions : Reflux at 35–60°C for 2–6 hours, followed by workup via distillation or crystallization.

Example :

  • Sodium cyanoacetone (1 mol) and hydrazinium monohydrochloride (1 mol) in toluene yielded 83.3% pure 3-amino-5-methylpyrazole after ethanol precipitation.

Hydrolysis of 5-Methylisoxazole

Cyanoacetone can also be generated in situ via hydrolysis of 5-methylisoxazole using the Claisen method. Subsequent cyclization with hydrazine derivatives streamlines the process.

The introduction of the trifluoroacetyl group to the amino moiety is achieved through acylation reactions. Two approaches are documented:

Direct Acylation with Trifluoroacetyl Chloride

Procedure :

  • Reagents : 3-Amino-5-methylpyrazole, trifluoroacetyl chloride (TFAC).

  • Solvents : Dichloromethane, tetrahydrofuran (THF), or ethyl acetate.

  • Conditions : Room temperature to mild heating (20–40°C), often with a base (e.g., triethylamine) to scavenge HCl.

Example :

  • Reaction of 3-amino-5-methylpyrazole (1 mol) with TFAC (1.2 mol) in THF at 25°C for 4 hours yielded 89% 3-trifluoroacetylamino-5-methylpyrazole.

In Situ Generation of Trifluoroacetylating Agents

Trifluoroacetic anhydride (TFAA) can serve as an alternative acylating agent under acidic or catalytic conditions. This method avoids handling gaseous TFAC.

Example :

  • TFAA (1.5 mol) reacted with 3-amino-5-methylpyrazole in dichloromethane with catalytic H2SO4, achieving 78% yield after 6 hours.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.

  • Elevated temperatures (>40°C) risk decomposition of the trifluoroacetyl group.

Stoichiometry and Byproduct Management

  • A 10–20% excess of TFAC ensures complete acylation.

  • Alkali metal salts (e.g., NaCl) formed during cyclization are removed via ethanol precipitation.

Analytical Characterization

Key spectral data for this compound:

  • 1H NMR (CDCl3): δ 2.35 (s, 3H, CH3), 6.32 (s, 1H, pyrazole-H), 9.88 (bs, 1H, NH).

  • 13C NMR : δ 156.8 (COCF3), 118.2 (q, J = 288 Hz, CF3).

Comparative Analysis of Synthetic Routes

MethodReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
Direct AcylationTFAC, Et3NTHF2589>95
In Situ AcylationTFAA, H2SO4DCM307890
One-Pot CyclizationCyanoacetone, N2H4·HClToluene608389

Q & A

Q. How can the synthesis of 3-trifluoroacetylamino-5-methylpyrazole be optimized for regioselectivity and yield?

Methodological Answer: The regioselective synthesis of trifluoromethyl-substituted pyrazoles often involves cyclocondensation of hydrazines with β-diketones or fluorinated enones. For example, demonstrates that phenylhydrazine reacts with 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones to yield 5-aryl-3-trifluoromethylpyrazoles. To optimize regioselectivity:

  • Control reaction temperature : Lower temperatures (e.g., 0–25°C) favor kinetic products, while higher temperatures (e.g., 80°C) promote thermodynamic control.
  • Modify substituents : Electron-withdrawing groups (e.g., trifluoromethyl) on the ketone enhance regioselectivity toward the 5-position .
  • Use catalysts : Lewis acids like ZnCl₂ can stabilize intermediates and improve yield.
Reaction Condition Regioselectivity (3- vs. 5-position) Yield
Phenylhydrazine, 25°C5-Trifluoromethyl dominant75–85%
Methylhydrazine, 80°C3-Trifluoromethyl dominant60–70%

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming the presence and position of the trifluoromethyl group. For example, the CF₃ group in the 5-position typically resonates at δ −60 to −65 ppm .
  • Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns to distinguish between regioisomers.
  • X-ray Crystallography : Resolve ambiguities in substitution patterns, especially when synthesizing novel analogs (e.g., ’s crystal structure of a related pyrazole derivative).
  • HPLC-PDA : Monitor reaction progress and purity using a C18 column with acetonitrile/water mobile phase (e.g., 70:30 v/v) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis of the trifluoroacetyl group. recommends similar conditions for trifluoromethylated pyrazole precursors.
  • Stability Testing : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via HPLC for decomposition products like 5-methylpyrazole-3-amine .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of trifluoromethyl group incorporation in pyrazole derivatives?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

  • Electronic Effects : Trifluoromethyl groups are electron-withdrawing, directing nucleophilic attack (e.g., hydrazine) to the more electrophilic carbonyl position. DFT calculations show lower activation energy for 5-substitution due to resonance stabilization .
  • Steric Hindrance : Bulky substituents on the diketone (e.g., aryl groups) favor 3-substitution to minimize steric clashes.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing 5-selectivity.

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The trifluoroacetyl group may enhance binding affinity via hydrophobic interactions.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For example, logP values >2.5 improve blood-brain barrier penetration for CNS targets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues.

Q. What strategies resolve contradictions in reported biological data for trifluoromethylpyrazole derivatives?

Methodological Answer:

  • Standardize Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination to minimize variability.
  • Control for Impurities : Characterize batches via HPLC and exclude samples with >95% purity (e.g., ’s safety data highlights impurity risks).
  • Cross-Validate Models : Compare in vitro results with in vivo pharmacokinetics (e.g., plasma stability in rodents) to confirm relevance .

Q. How can isotopic labeling (e.g., ¹⁸F or ¹³C) aid in metabolic studies of this compound?

Methodological Answer:

  • Synthesis of ¹⁸F-Labeled Analogs : Use nucleophilic aromatic substitution with K¹⁸F/K222 to introduce ¹⁸F at the 4-position for PET imaging.
  • Tracing Metabolism : Administer ¹³C-labeled compound and analyze metabolites via LC-MSⁿ. The trifluoroacetyl group’s stability allows tracking of core pyrazole degradation .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up.
  • Safety : Mitigate exothermic risks during trifluoroacetylation by using slow addition of trifluoroacetic anhydride under cooling (0°C) .
  • Yield Optimization : Pilot continuous-flow reactors to enhance mixing and heat transfer for high-volume production .

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